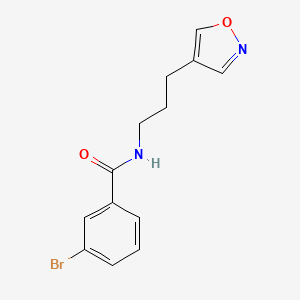
3-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 3-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide is a chemical compound with the following structure:
- It belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions.
- Isoxazoles exhibit a wide spectrum of biological activities and therapeutic potential.
Synthesis Analysis
- Isoxazoles can be synthesized through various methods, including the (3 + 2) cycloaddition reaction of an alkyne and nitrile oxide.
- Metal-free synthetic routes are being explored to avoid the drawbacks associated with metal-catalyzed reactions.
Molecular Structure Analysis
- The molecular formula of 3-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide is C₁₃H₁₃BrN₂O₂ .
- It contains a bromophenyl group, an isoxazole ring, and a propyl chain.
Chemical Reactions Analysis
- The primary activated nitro compounds can condense with alkenes to give isoxazolines and with alkynes to give isoxazoles via 1,3-dipolar cycloaddition reactions.
Physical And Chemical Properties Analysis
- Unfortunately, specific physical and chemical properties for this compound were not readily available in the retrieved information.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research in organic chemistry often focuses on the synthesis of novel compounds and their structural characterization. For example, the study on intermolecular interactions in antipyrine-like derivatives , including compounds with bromo-substituted benzamide groups, emphasizes the importance of X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations in understanding compound interactions and stability. These methods are crucial for the design and synthesis of organic compounds with desired physical and chemical properties (Saeed et al., 2020).
Biological Applications
The biological activity of compounds structurally similar to 3-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide is another area of interest. For instance, studies on 3-substituted 1,2-benzisoxazole derivatives reveal their potential anticonvulsant activities, suggesting that modifications to the benzisoxazole ring, such as bromination, can influence biological activity. This insight is valuable for designing compounds with specific pharmacological properties (Uno et al., 1979).
Advanced Materials and Chemical Synthesis
Research on the synthesis and application of novel organic compounds extends to materials science and advanced chemical synthesis techniques. For example, the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization demonstrates the versatility and efficiency of modern synthetic methods. These approaches enable the creation of complex molecules with potential applications in materials science and medicinal chemistry (Wang et al., 2008).
Safety And Hazards
- Safety information for this compound should be obtained from reliable sources or experimental studies.
- As with any chemical, proper handling, storage, and disposal precautions are essential.
Orientations Futures
- Future research should focus on optimizing synthetic strategies, exploring novel derivatives, and investigating potential therapeutic applications.
I hope this analysis provides a comprehensive overview of 3-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide . If you have any further questions or need additional details, feel free to ask! 😊
Propriétés
IUPAC Name |
3-bromo-N-[3-(1,2-oxazol-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-12-5-1-4-11(7-12)13(17)15-6-2-3-10-8-16-18-9-10/h1,4-5,7-9H,2-3,6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYWZRHUTNYLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCCC2=CON=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-(isoxazol-4-yl)propyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

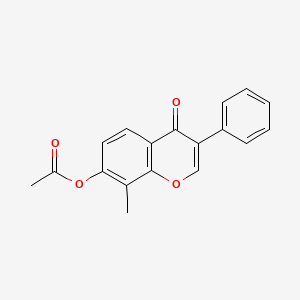
![N-(2-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2751119.png)
![N-Methyl-N-[2-(1-methyl-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2751121.png)
![6-(1-(4-methoxyphenyl)ethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2751123.png)

![4-chloro-N-{2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide](/img/structure/B2751125.png)
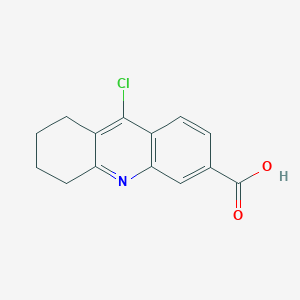
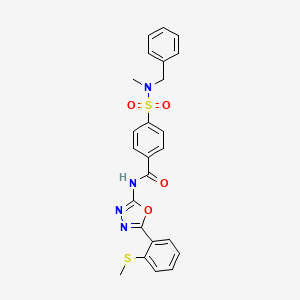
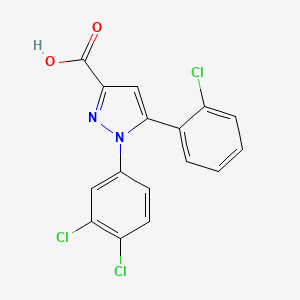

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)pent-4-en-1-one](/img/structure/B2751131.png)
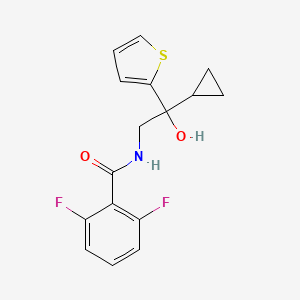
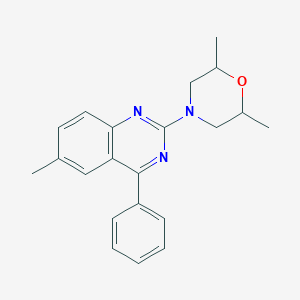
![1-(3,5-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2751141.png)